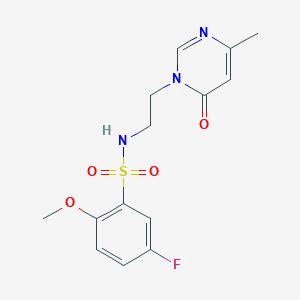

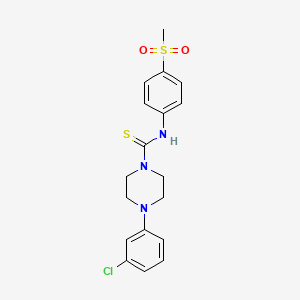

5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

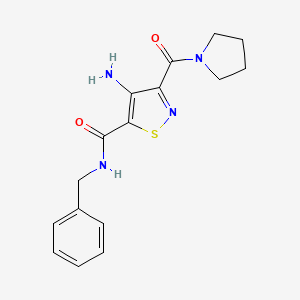

5-fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H16FN3O4S and its molecular weight is 341.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis involving:

Starting Material: : A fluorobenzene derivative.

Intermediate Reactions: : Series of nucleophilic substitutions, oxidation, and amine group coupling.

Key Reagents: : Fluorinating agents, methoxy sources (like methanol), and pyrimidine derivatives.

Reaction Conditions: : Typical organic synthesis conditions—catalysts, controlled temperatures (often 50-150°C), and inert atmospheres (e.g., nitrogen or argon).

Industrial Production Methods: On an industrial scale, the process can be optimized for higher yields and purity using:

Automated Synthesis Systems: : For precise control over reaction parameters.

Chromatographic Purification: : Ensuring high-purity products suitable for pharmaceutical or material applications.

Green Chemistry Techniques: : Minimizing waste and using eco-friendly solvents.

Types of Reactions

Oxidation: : This compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: : Reducing agents can target the sulfonamide group, affecting the sulfonyl functionality.

Substitution: : Both nucleophilic and electrophilic substitutions can be performed on the aromatic ring.

Common Reagents and Conditions

Oxidation: : Using reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Commonly with lithium aluminum hydride or hydrogenation techniques.

Substitution: : Utilizing halogenating agents, or nucleophiles under mild to moderate conditions.

Major Products

Sulfoxides/Sulfones: : From oxidation reactions.

Modified Aromatic Compounds: : Via substitution.

Reduced Sulfonamides: : Through reduction processes.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Used as a building block in complex organic synthesis. Biology Medicine : Exploring therapeutic potentials, such as anticancer or antimicrobial properties. Industry : Materials science applications, including the synthesis of advanced polymers or coatings.

5. Mechanism of Action: 5-Fluoro-2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide exerts its effects primarily through its functional groups:

Fluorine and Methoxy Groups: : Modulate the electronic properties of the compound, affecting binding interactions.

Pyrimidine Moiety: : Engages in specific interactions with biological targets, possibly through hydrogen bonding or stacking interactions.

Sulfonamide Group: : Key in the compound’s reactivity and bioactivity, often involved in enzyme inhibition or interaction with biological macromolecules.

Molecular Targets and Pathways

Enzyme Inhibition: : Targets enzymes critical for cell function, potentially inhibiting growth in cancer cells or microorganisms.

Signal Pathways: : Could interact with pathways involved in cellular communication and regulation, particularly those involving pyrimidine metabolism.

6. Comparison with Similar Compounds: Similar Compounds :

5-fluoro-2-methoxy-N-phenylbenzenesulfonamide: : Lacks the pyrimidine group.

2-methoxy-N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide: : Lacks the fluorine substituent.

Uniqueness

Enhanced Bioactivity: : The unique combination of fluoro, methoxy, pyrimidine, and sulfonamide groups may confer enhanced specificity and potency.

Versatility in Reactions: : The multiple functional groups provide diverse reactivity, allowing for extensive chemical modifications and potential application breadth.

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O4S/c1-10-7-14(19)18(9-16-10)6-5-17-23(20,21)13-8-11(15)3-4-12(13)22-2/h3-4,7-9,17H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFUIGFRQYWHQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3,4-diethoxybenzamide](/img/structure/B2403802.png)

![N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2403803.png)

![4-Chloro-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2403806.png)

![1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one](/img/structure/B2403808.png)

![benzyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2403818.png)

![N-(2-bromophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2403823.png)